molecular formula C16H11NO3 B4988402 4-(2-oxo-2H-chromen-3-yl)benzamide

4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4988402
M. Wt: 265.26 g/mol
InChI Key: SAEAUWGHVJNSJU-UHFFFAOYSA-N
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Description

4-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzamide moiety attached to a chromenone ring system, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 2-oxo-2H-chromen-3-carboxylic acid with an appropriate amine, such as aniline, under suitable reaction conditions. One common method involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The chromenone ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

4-(2-oxo-2H-chromen-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzamide
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 4-hydroxy-2-oxo-2H-chromen-3-yl benzamide

Comparison: 4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern on the chromenone ring and the presence of the benzamide moiety. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEAUWGHVJNSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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